molecular formula C21H17N B14176417 N-p-Tolyl-2,2-diphenylvinylideneamine CAS No. 5110-45-2

N-p-Tolyl-2,2-diphenylvinylideneamine

Cat. No.: B14176417
CAS No.: 5110-45-2
M. Wt: 283.4 g/mol
InChI Key: YHHNXMTTWKAUEQ-UHFFFAOYSA-N
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Description

N-p-Tolyl-2,2-diphenylvinylideneamine: is an organic compound characterized by the presence of a vinylideneamine group attached to a p-tolyl and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-p-Tolyl-2,2-diphenylvinylideneamine typically involves the reaction of p-toluidine with benzophenone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-p-Tolyl-2,2-diphenylvinylideneamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogens or other electrophilic reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

N-p-Tolyl-2,2-diphenylvinylideneamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound may be used in biochemical assays to study enzyme interactions or as a probe for biological pathways.

    Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-p-Tolyl-2,2-diphenylvinylideneamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes.

Comparison with Similar Compounds

  • N-p-Bromophenyl-2,2-diphenylvinylideneamine
  • N-p-Chlorophenyl-2,2-diphenylvinylideneamine
  • N-p-Methoxyphenyl-2,2-diphenylvinylideneamine

Comparison: N-p-Tolyl-2,2-diphenylvinylideneamine is unique due to the presence of the p-tolyl group, which imparts specific electronic and steric properties. Compared to its analogs, such as N-p-Bromophenyl-2,2-diphenylvinylideneamine, it may exhibit different reactivity and selectivity in chemical reactions.

Properties

CAS No.

5110-45-2

Molecular Formula

C21H17N

Molecular Weight

283.4 g/mol

InChI

InChI=1S/C21H17N/c1-17-12-14-20(15-13-17)22-16-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3

InChI Key

YHHNXMTTWKAUEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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